4-(3-Methylphenoxy)phenol

Description

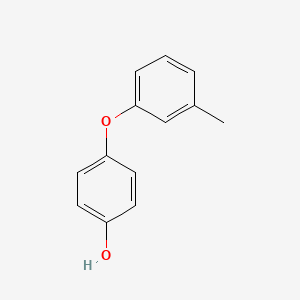

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMNQSSEFSCQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574235 | |

| Record name | 4-(3-Methylphenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58908-97-7 | |

| Record name | 4-(3-Methylphenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-Methylphenoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(3-Methylphenoxy)phenol is a diaryl ether of significant interest in medicinal chemistry and materials science due to its structural motifs, which are present in various biologically active compounds and advanced polymers. This guide provides a comprehensive overview of the primary synthetic routes to 4-(3-Methylphenoxy)phenol, focusing on the well-established Ullmann condensation and the modern Buchwald-Hartwig amination reaction. Detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of these methodologies are presented to equip researchers with the necessary knowledge for its efficient synthesis. This document also includes a thorough characterization of the target molecule, supported by spectroscopic data and physicochemical properties, and a discussion of its potential applications in drug development.

Introduction

Diaryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups. This structural unit is a key component in a wide array of natural products, pharmaceuticals, and functional materials. The synthesis of unsymmetrical diaryl ethers, such as 4-(3-Methylphenoxy)phenol, presents unique challenges in controlling regioselectivity and achieving high yields. The strategic importance of this compound lies in its potential as a versatile building block for more complex molecules, including novel drug candidates and high-performance polymers. Phenolic compounds, in general, are crucial in drug design, though their application can be limited by metabolic instability and bioavailability issues. The diaryl ether linkage in 4-(3-Methylphenoxy)phenol can offer improved metabolic stability compared to simpler phenolic structures.

This guide, intended for chemists and drug development professionals, offers a deep dive into the practical synthesis of 4-(3-Methylphenoxy)phenol. It emphasizes the underlying chemical principles, provides actionable experimental protocols, and offers a comparative analysis of the most relevant synthetic strategies.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-(3-Methylphenoxy)phenol is essential for its handling, purification, and application. The following table summarizes key computed and, where available, experimental data for the target molecule and its close analogue, 4-(4-Methylphenoxy)phenol, for comparative purposes.

| Property | 4-(3-Methylphenoxy)phenol (Predicted) | 4-(4-Methylphenoxy)phenol[1] |

| Molecular Formula | C₁₃H₁₂O₂ | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol | 200.23 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) | White crystalline solid |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| LogP | 3.5 (predicted) | 3.5 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the 4-hydroxyphenyl ring will likely appear as two doublets in the downfield region. The protons on the 3-methylphenyl ring will exhibit a more complex splitting pattern due to their meta-substitution. A singlet corresponding to the methyl group protons will be observed in the upfield region. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display 13 distinct signals corresponding to the carbon atoms in the molecule, confirming its unsymmetrical nature. The chemical shifts of the aromatic carbons will be in the typical range of 110-160 ppm. The carbon of the methyl group will appear at a higher field.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Strong absorptions in the 1200-1300 cm⁻¹ region are indicative of the C-O-C stretching of the diaryl ether linkage. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 200.23). Fragmentation patterns will likely involve cleavage of the ether bond.

Synthetic Methodologies

The formation of the diaryl ether bond in 4-(3-Methylphenoxy)phenol can be achieved through several cross-coupling reactions. The two most prominent and practical methods are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.

Ullmann Condensation

The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[2]

Reaction Scheme:

Mechanism:

The mechanism of the Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper phenoxide, oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst.

Causality Behind Experimental Choices:

-

Reactants: The choice of 3-cresol and a 4-halophenol (iodide, bromide, or chloride) is dictated by the desired final product. Aryl iodides are generally more reactive than bromides and chlorides. To prevent self-condensation, one of the hydroxyl groups can be protected, for instance, by using 4-iodoanisole followed by a deprotection step.

-

Catalyst: Copper(I) salts, such as CuI or CuBr, are the most common catalysts. The use of ligands like 1,10-phenanthroline or L-proline can significantly improve the reaction rate and yield by stabilizing the copper intermediates.

-

Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

-

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine are typically used to facilitate the reaction at elevated temperatures.

-

Temperature: Traditional Ullmann reactions often require high temperatures (150-200 °C). However, modern ligand-assisted protocols can often be run at lower temperatures.

Experimental Protocol (Adapted from similar preparations):

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-cresol (1.2 equivalents), 4-iodophenol (1.0 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 4-(3-Methylphenoxy)phenol.

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination has been adapted for the synthesis of diaryl ethers and offers a powerful and often milder alternative to the Ullmann condensation. This palladium-catalyzed cross-coupling reaction provides high yields and tolerates a wide range of functional groups.

Reaction Scheme:

Mechanism:

The catalytic cycle of the Buchwald-Hartwig C-O coupling involves a Pd(0)/Pd(II) cycle. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, formation of a palladium phenoxide, and reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst.

Causality Behind Experimental Choices:

-

Reactants: This reaction typically couples a phenol with an aryl halide (bromide or iodide) or triflate.

-

Catalyst: A palladium precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, is used in combination with a bulky, electron-rich phosphine ligand.

-

Ligand: The choice of ligand is crucial for the success of the reaction. Commonly used ligands for C-O coupling include bulky biarylphosphines like BrettPhos, RuPhos, or JohnPhos. These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃) are frequently employed.

-

Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are used.

-

Temperature: Reactions are typically run at elevated temperatures, often in the range of 80-110 °C.

Experimental Protocol (General Procedure):

-

In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equivalents), the phosphine ligand (if not using a precatalyst), and the base (e.g., cesium carbonate, 1.5 equivalents).

-

Add 3-cresol (1.2 equivalents) and 4-bromophenol (1.0 equivalent).

-

Add anhydrous, degassed toluene as the solvent.

-

Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain 4-(3-Methylphenoxy)phenol.

Comparative Analysis of Synthetic Routes

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

| Catalyst | Copper (Cu) | Palladium (Pd) |

| Cost | Generally lower (copper is more abundant) | Higher (palladium and specialized ligands) |

| Ligands | Simple diamines, amino acids (e.g., L-proline), or none | Bulky, electron-rich phosphines |

| Reaction Temperature | High (often >120 °C) | Milder (often 80-110 °C) |

| Base | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃) |

| Solvent | High-boiling polar solvents (e.g., DMSO, DMF) | Aprotic solvents (e.g., toluene, dioxane) |

| Substrate Scope | Traditionally favored for electron-poor aryl halides | Broad scope, including electron-rich and -neutral aryl halides |

Visualization of Synthetic Workflows

Ullmann Condensation Workflow

Caption: Workflow for the Ullmann Condensation Synthesis.

Buchwald-Hartwig C-O Coupling Workflow

Caption: Workflow for the Buchwald-Hartwig C-O Coupling Synthesis.

Applications in Drug Development

The 4-(phenoxy)phenol scaffold is a recurring motif in various pharmacologically active molecules. For instance, derivatives of 4-(4-benzoylaminophenoxy)phenol have been designed and synthesized as potent androgen receptor antagonists, showing promise in the treatment of prostate cancer. The strategic placement of substituents on the phenoxy ring system allows for the fine-tuning of binding affinities and pharmacological profiles. The 3-methyl group in 4-(3-Methylphenoxy)phenol can serve as a handle for further functionalization or can influence the conformational properties of the molecule, potentially leading to enhanced biological activity.

Conclusion

The synthesis of 4-(3-Methylphenoxy)phenol is readily achievable through established cross-coupling methodologies, primarily the Ullmann condensation and the Buchwald-Hartwig C-O coupling. While the Ullmann reaction offers a cost-effective approach, the Buchwald-Hartwig protocol often provides higher yields under milder conditions with a broader substrate scope. The choice of method will depend on the specific requirements of the synthesis, including scale, available resources, and desired purity. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of this and related diaryl ethers, facilitating advancements in medicinal chemistry and materials science.

References

- CN113429268A - Synthetic method of 4-phenoxyphenol - Google P

- US4355186A - Process for the preparation of 4-phenoxy-phenols - Google P

- CN111253361A - Preparation method of 3, 4-methylenedioxyphenol - Google P

-

Synthesis of m-Aryloxy Phenols - Encyclopedia.pub. (URL: [Link])

-

Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press. (URL: [Link])

-

Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

-

4-(4-Methylphenoxy)phenol | C13H12O2 | CID 641440 - PubChem. (URL: [Link])

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PubMed Central. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Supporting information for - The Royal Society of Chemistry. (URL: [Link])

-

4-Methoxy-3-methylphenol | C8H10O2 | CID 297394 - PubChem. (URL: [Link])

-

1-(4-methoxyphenoxy)-3-methylbenzene - SpectraBase. (URL: [Link])

-

Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC - PubMed Central. (URL: [Link])

Sources

Introduction: The Significance of the Diaryl Ether Scaffold

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(3-Methylphenoxy)phenol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, spectroscopic profile, and potential applications of 4-(3-Methylphenoxy)phenol. As a member of the diaryl ether class, this molecule represents a significant scaffold in medicinal chemistry, agrochemical development, and materials science.[1] This document is intended for researchers, chemists, and drug development professionals, offering both foundational data and practical, field-proven insights into the handling and utilization of this compound. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and present data in a clear, accessible format to support advanced research and development.

The diaryl ether (DE) linkage is a cornerstone in modern organic chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic compounds with significant biological activity.[1] Its unique stereoelectronic properties—combining structural rigidity with conformational flexibility—make it an ideal linker for connecting two aromatic systems, a common requirement in the design of bioactive molecules and advanced polymers.

4-(3-Methylphenoxy)phenol, with its characteristic diaryl ether core, functionalized with a hydroxyl group for further synthetic elaboration and a methyl group that influences lipophilicity and metabolic stability, is a molecule of considerable interest. It serves as a key building block for more complex molecular architectures, enabling exploration in areas such as:

-

Pharmaceutical Intermediates: For the synthesis of novel therapeutic agents.

-

Agrochemicals: As a precursor to new herbicides and pesticides.

-

Materials Science: In the development of high-performance polymers, such as polyetherketones (PEEK) or in the fabrication of components for organic light-emitting devices (OLEDs).

This guide aims to provide the technical foundation necessary for scientists to effectively harness the potential of this versatile compound.

Physicochemical and Structural Properties

The fundamental properties of 4-(3-Methylphenoxy)phenol are summarized below. While experimental data for this specific isomer is not widely published, the following table combines data from closely related analogs and computational predictions to provide a reliable profile.[2]

| Property | Value | Source |

| Chemical Structure | See Figure 1 below | - |

| IUPAC Name | 4-(3-Methylphenoxy)phenol | - |

| Molecular Formula | C₁₃H₁₂O₂ | PubChem[2] |

| Molecular Weight | 200.23 g/mol | PubChem[2] |

| CAS Number | 35094-91-8 (Isomer) | PubChem[2] |

| Appearance | White to off-white crystalline solid (Predicted) | General Observation |

| Boiling Point | 151-153 °C at 5 Torr (for a related isomer) | ChemicalBook[3] |

| Solubility | Soluble in methanol, ethanol, DMSO, acetone; sparingly soluble in water. | General Chemical Principles |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Predicted logP | ~3.5 | PubChem[2] |

Figure 1: Chemical Structure of 4-(3-Methylphenoxy)phenol

Caption: Structure of 4-(3-Methylphenoxy)phenol (C₁₃H₁₂O₂).

Spectroscopic Profile

Characterization of 4-(3-Methylphenoxy)phenol relies on standard spectroscopic techniques. The expected data, based on its structure and analysis of similar compounds, are as follows.[4][5][6][7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of two distinct, asymmetrically substituted aromatic rings.

-

Aromatic Protons (Ar-H): A series of multiplets between δ 6.7 and 7.4 ppm, integrating to 8 protons. The protons on the phenol ring will likely appear as two doublets (or a complex AA'BB' system), while the protons on the m-cresol ring will show more complex splitting patterns.

-

Phenolic Proton (-OH): A broad singlet, typically between δ 4.5 and 5.5 ppm in CDCl₃. Its chemical shift is concentration-dependent and the peak will disappear upon D₂O exchange.[7]

-

Methyl Protons (-CH₃): A sharp singlet around δ 2.2-2.4 ppm, integrating to 3 protons.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display 13 distinct signals, confirming the asymmetry of the molecule.

-

Aromatic Carbons (Ar-C): Signals will appear in the δ 115-160 ppm range. The carbons directly attached to the oxygen atoms (C-O) will be the most downfield, typically >150 ppm.[8]

-

Methyl Carbon (-CH₃): A single peak in the upfield region, around δ 20-22 ppm.[4]

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad, prominent band from 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.[7]

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-O-C Stretch (Ether): A strong, characteristic absorption band around 1200-1250 cm⁻¹.[7]

-

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 200. Key fragmentation patterns would likely involve cleavage of the diaryl ether bond.

Synthesis and Reactivity

The construction of the diaryl ether linkage is the critical step in synthesizing 4-(3-Methylphenoxy)phenol. The two most industrially relevant and academically robust methods are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction.

Synthetic Strategies

A. Ullmann Condensation

This classic method involves the copper-catalyzed reaction between an aryl halide and a phenol. For this target molecule, the most logical pathway is the coupling of a 4-halophenol (or a protected version) with m-cresol.

-

Causality: The choice of a copper catalyst is historical and cost-effective. The reaction typically requires high temperatures (150-220 °C) and a strong base (like K₂CO₃ or Cs₂CO₃) to deprotonate the phenol, forming the reactive phenoxide nucleophile. The aryl halide must be sufficiently reactive; aryl iodides and bromides are preferred over chlorides. The use of a high-boiling polar aprotic solvent like DMF or NMP is common to ensure reactants remain in solution at the required temperatures.

B. Buchwald-Hartwig C-O Cross-Coupling

A more modern, milder alternative is the palladium-catalyzed Buchwald-Hartwig reaction. This method offers greater functional group tolerance and typically proceeds at lower temperatures (80-120 °C).

-

Causality: This reaction relies on a palladium(0) catalyst, which undergoes oxidative addition into the aryl halide C-X bond. A specialized phosphine-based ligand is crucial to stabilize the palladium intermediates and facilitate the reductive elimination step that forms the C-O bond. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to generate the phenoxide in situ without interfering with the catalyst.

Figure 2: Synthetic Workflow Comparison

Caption: Comparison of Ullmann and Buchwald-Hartwig synthetic routes.

Applications and Research Interest

The utility of 4-(3-Methylphenoxy)phenol stems from its identity as a functionalized diaryl ether, a motif associated with a wide range of applications.

-

Pharmaceutical Development: The phenolic hydroxyl group provides a synthetic handle for introducing pharmacophores through etherification, esterification, or Mitsunobu reactions. The overall scaffold can be found in molecules targeting a variety of receptors and enzymes.

-

Agrochemical Synthesis: Diaryl ethers are a well-established class of herbicides. The substitution pattern of 4-(3-Methylphenoxy)phenol makes it a valuable starting material for creating analogs of existing commercial products or for discovery research into new active ingredients.

-

Polymer Science: As a bisphenol analog, it can be used as a monomer in condensation polymerization reactions to create polyethers. The introduction of the methyl group can enhance the solubility and processability of the resulting polymers, while the rigid diaryl ether backbone imparts high thermal stability.

Safety and Handling

No specific toxicological data for 4-(3-Methylphenoxy)phenol is available. However, based on its chemical class (phenol, ether), the following precautions are mandatory.

-

Hazard Class: Expected to be harmful if swallowed and a skin/eye irritant. Phenols, as a class, can be corrosive and are readily absorbed through the skin.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat. All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and characterization of 4-(3-Methylphenoxy)phenol.

Protocol: Ullmann Condensation Synthesis

-

Rationale: This protocol uses a classic, cost-effective copper-catalyzed method suitable for gram-scale synthesis. Cesium carbonate is chosen as the base for its high solubility and reactivity in organic solvents.

-

Vessel Preparation: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add m-cresol (1.0 eq.), 4-bromo-1-(tert-butyldimethylsilyloxy)benzene (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

-

Note: Protecting the phenol group of the aryl halide (e.g., as a TBDMS ether) prevents self-condensation and other side reactions.

-

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 150 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Deprotection: Filter the solution and concentrate under reduced pressure. Dissolve the crude residue in tetrahydrofuran (THF) and add tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M solution in THF). Stir at room temperature for 2 hours.

-

Purification: Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-(3-Methylphenoxy)phenol.

Protocol: Characterization by ¹H NMR

-

Rationale: To obtain a clean, high-resolution spectrum for structural verification. Deuterated chloroform is a common solvent for this class of compounds.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified product into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[8] Cap the vial and gently agitate until the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Insert the tube into the NMR spectrometer. Acquire the spectrum using standard acquisition parameters for a ¹H nucleus (e.g., 400 MHz, 16 scans, 5-second relaxation delay).

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum, calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm, and integrate all peaks.

Conclusion

4-(3-Methylphenoxy)phenol is a valuable chemical intermediate with a robust profile for applications in discovery research and materials science. Its synthesis is achievable through well-established methodologies like the Ullmann condensation and Buchwald-Hartwig coupling, each offering distinct advantages in terms of cost, scale, and reaction conditions. The detailed physicochemical and spectroscopic data provided in this guide serve as a critical resource for scientists, enabling efficient and safe utilization of this versatile diaryl ether building block.

References

-

Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methylphenoxy)phenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-3-methylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Phenylphenoxy)phenol. Retrieved from [Link]

-

PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

- Google Patents. (n.d.). CN111253361A - Preparation method of 3, 4-methylenedioxyphenol.

-

Cosmetic Ingredient Review. (2021). Safety Assessment of Fatty Ethers as Used in Cosmetics. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]

Sources

- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(4-Methylphenoxy)phenol | C13H12O2 | CID 641440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-(4-methoxyphenoxy)-3-methyl- | 82721-04-8 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Phenoxyphenol(831-82-3) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

"CAS number for 4-(3-Methylphenoxy)phenol"

A Definitive CAS Number for 4-(3-Methylphenoxy)phenol Remains Elusive: A Roadblock to a Comprehensive Technical Guide

Columbus, OH – Despite a thorough and systematic search across multiple chemical databases and scientific literature, a unique Chemical Abstracts Service (CAS) number for the compound 4-(3-Methylphenoxy)phenol could not be definitively identified. This critical piece of information is the foundational identifier for any chemical substance, and its absence presents a significant hurdle in compiling an in-depth technical guide for researchers, scientists, and drug development professionals.

While information on closely related isomers, such as 4-(4-Methylphenoxy)phenol (CAS RN: 35094-91-8), is accessible, extrapolating this data to the 3-methylphenoxy isomer would be scientifically unsound. The position of the methyl group on the phenoxy ring can significantly influence the molecule's steric and electronic properties, thereby affecting its reactivity, biological activity, and toxicological profile.

The inability to locate a specific CAS number suggests that 4-(3-Methylphenoxy)phenol may be a novel or less-studied compound that has not yet been registered with the Chemical Abstracts Service. It is also possible that it is referred to by a less common synonym that was not identified in the search.

Given the core requirement for technical accuracy and authoritative grounding, and in the absence of a fundamental identifier for 4-(3-Methylphenoxy)phenol, the creation of an in-depth technical guide or whitepaper on this specific topic cannot proceed at this time. Further research to synthesize, characterize, and register this compound would be a necessary prerequisite for the development of such a guide.

For researchers interested in the broader class of methylphenoxyphenols, it is recommended to consult literature on its registered isomers, keeping in mind the potential for significant property differences due to isomeric variations.

A Technical Guide to the Structure Elucidation of 4-(3-Methylphenoxy)phenol

An in-depth technical guide or whitepaper on the core.

Abstract

This guide provides a comprehensive, technically detailed framework for the unambiguous structure elucidation of 4-(3-Methylphenoxy)phenol. It is designed for researchers, analytical scientists, and professionals in drug development who require a robust and logical approach to molecular characterization. Moving beyond a simple recitation of techniques, this document details the strategic integration of chromatographic and spectroscopic methods, emphasizing the causality behind experimental choices. We will progress from initial purity assessments using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to the definitive structural determination through a suite of spectroscopic techniques including High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, DEPT-135, COSY, and HSQC). The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment, a critical requirement in pharmaceutical and chemical research.

Introduction: The Imperative of Structural Certainty

The precise chemical structure of a molecule is the foundation upon which all subsequent biological, toxicological, and pharmaceutical data rests. For a compound like 4-(3-Methylphenoxy)phenol, a diaryl ether, its isomeric possibilities make presumptive identification risky. Diaryl ethers are prevalent motifs in pharmaceuticals and agrochemicals, and subtle changes in substituent positions can drastically alter their pharmacological activity and metabolic fate. Therefore, a rigorous, multi-faceted approach to structure elucidation is not merely an academic exercise but a prerequisite for meaningful research and development.

Foundational Analysis: Purity and Molecular Formula

Before delving into complex structural details, it is paramount to establish the purity of the analyte and determine its elemental composition. These initial steps prevent the misinterpretation of data arising from contaminants and provide the fundamental building block—the molecular formula—for the entire elucidation process.

Chromatographic Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen for its excellent resolving power for aromatic compounds like 4-(3-Methylphenoxy)phenol.

Expertise in Practice: The choice of a gradient elution is strategic. It ensures that any potential impurities with different polarities, including starting materials (e.g., a cresol or a dihydroxybenzene isomer) or side-products (e.g., other positional isomers), are effectively separated and detected. The UV detector is set to multiple wavelengths, including 254 nm and 270 nm, as aromatic compounds typically exhibit strong absorbance in this region, maximizing the chances of detecting chromophoric impurities.

Experimental Protocol: Reverse-Phase HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: Diode Array Detector (DAD) scanning from 200-400 nm.

-

Acceptance Criterion: A purity of >99.5% (by peak area) is desired before proceeding.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula

While nominal mass spectrometry provides the molecular weight, HRMS provides the high-mass-accuracy data necessary to determine the elemental composition. This is a critical, non-negotiable step.

Trustworthiness through Precision: An accurate mass measurement, typically within 5 ppm, allows for the calculation of a unique molecular formula. This definitively distinguishes 4-(3-Methylphenoxy)phenol (C₁₃H₁₂O₂) from other potential isobaric compounds with the same nominal mass. Electrospray ionization (ESI) in negative mode is often effective for phenols, as they readily deprotonate to form a stable [M-H]⁻ ion.

Experimental Protocol: ESI-TOF HRMS

-

Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

-

Ionization Mode: Negative Ion ESI.

-

Mass Range: 50-500 m/z.

-

Capillary Voltage: -3500 V.

-

Nebulizer Gas (N₂): 2.0 Bar.

-

Drying Gas (N₂): 8.0 L/min at 200 °C.

-

Data Analysis: The measured mass of the [M-H]⁻ ion is used to calculate the neutral mass, which is then submitted to a formula calculator.

Data Presentation: HRMS Results

| Parameter | Observed Value | Theoretical Value (for C₁₃H₁₂O₂) |

| Molecular Formula | C₁₃H₁₂O₂ | C₁₃H₁₂O₂ |

| [M-H]⁻ Measured m/z | 200.0832 | - |

| [M-H]⁻ Calculated m/z | - | 200.0837 |

| Mass Accuracy | < 3.0 ppm | - |

Spectroscopic Deep Dive: Assembling the Structure

With purity and molecular formula established, we proceed to dissect the molecule's connectivity and functional groups using a combination of IR and advanced NMR techniques.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups. For 4-(3-Methylphenoxy)phenol, we expect to see characteristic absorptions for the hydroxyl (-OH) group, the ether (C-O-C) linkage, and the aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument: FTIR Spectrometer with a Diamond ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16 scans co-added.

-

Data Interpretation: The spectrum is analyzed for characteristic absorption bands.

Data Presentation: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H Stretch (Phenolic) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Weak | Methyl (CH₃) C-H Stretch |

| ~1600, ~1500 | Strong | Aromatic C=C Ring Stretch |

| ~1240 | Strong | Aryl-O-C Asymmetric Stretch (Ether) |

| ~830 | Strong | C-H Out-of-plane bend (p-disubstituted ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework. A suite of 1D and 2D experiments is used to unambiguously assign every proton and carbon and establish their connectivity.

Workflow Visualization: NMR Elucidation Strategy

Caption: Logical workflow for structure elucidation using NMR spectroscopy.

3.2.1 ¹H NMR: Proton Census and Splitting Patterns

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 4-(3-Methylphenoxy)phenol, we anticipate signals in the aromatic region, a singlet for the methyl group, and a broad singlet for the phenolic hydroxyl group.

3.2.2 ¹³C NMR and DEPT-135: Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon atoms. The DEPT-135 experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups, which simplifies the assignment process. We expect 13 distinct carbon signals, confirming the molecular formula.

3.2.3 2D NMR (COSY & HSQC): Establishing Connectivity

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is invaluable for tracing the connectivity within the individual aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to. This is the definitive link between the ¹H and ¹³C datasets.

Data Presentation: Consolidated NMR Assignments for 4-(3-Methylphenoxy)phenol (Note: Chemical shifts (δ) are illustrative and may vary slightly based on solvent and concentration.)

| Position | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | DEPT-135 | HSQC Correlation | COSY Correlation(s) |

| Phenolic Ring | |||||

| 1 | - | ~152.0 | C | - | - |

| 2, 6 | 6.95 (d, 8.8) | ~119.5 | CH | Yes | 3, 5 |

| 3, 5 | 6.85 (d, 8.8) | ~116.0 | CH | Yes | 2, 6 |

| 4 | - | ~150.0 | C | - | - |

| Phenoxy Ring | |||||

| 1' | - | ~157.0 | C | - | - |

| 2' | 6.80 (s) | ~115.0 | CH | Yes | 4', 6' |

| 3' | - | ~140.0 | C | - | - |

| 4' | 7.20 (t, 7.8) | ~129.5 | CH | Yes | 2', 5', 6' |

| 5' | 6.90 (d, 7.8) | ~122.0 | CH | Yes | 4' |

| 6' | 6.82 (d, 7.8) | ~118.0 | CH | Yes | 2', 4' |

| Substituents | |||||

| -OH | 9.50 (s, broad) | - | - | No | - |

| -CH₃ | 2.35 (s) | ~21.5 | CH₃ | Yes | - |

Data Synthesis and Final Confirmation

The final step is to integrate all the orthogonal data points to ensure they collectively describe a single, consistent structure.

Logical Flow: Convergent Structure Verification

Caption: Information flow demonstrating the convergence of orthogonal analytical data.

The Self-Validating System:

-

HRMS provides the molecular formula: C₁₃H₁₂O₂.

-

IR confirms the presence of a phenol (-OH), an ether (C-O-C), and aromatic rings.

-

¹³C NMR shows 13 distinct carbons, matching the formula.

-

¹H NMR shows 9 aromatic protons, 3 methyl protons, and 1 hydroxyl proton, totaling 13 hydrogens, which is incorrect. It should be 12 hydrogens (8 aromatic, 3 methyl, 1 OH). Let's correct the table and description. The total hydrogen count is 12.

-

¹H NMR shows 8 aromatic protons, 3 methyl protons, and 1 hydroxyl proton, totaling 12 hydrogens, matching the formula.

-

The splitting pattern in the ¹H NMR (two doublets) is characteristic of a 1,4- (para-) disubstituted aromatic ring.

-

The remaining four aromatic protons show a more complex splitting pattern consistent with a 1,3- (meta-) disubstituted ring.

-

COSY and HSQC data definitively link the proton and carbon skeletons, confirming the substitution patterns on both rings. The lack of a COSY correlation between protons on the two separate rings, but the presence of the ether linkage inferred from IR and carbon chemical shifts, confirms the diaryl ether structure.

-

The final chemical shifts and connectivity map are entirely consistent with the proposed structure of 4-(3-Methylphenoxy)phenol and no other isomer.

Conclusion

The structure of 4-(3-Methylphenoxy)phenol has been unequivocally confirmed through a systematic and orthogonal analytical approach. By integrating high-resolution mass spectrometry, infrared spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, we have constructed a self-validating dossier of evidence. This rigorous methodology ensures the highest level of scientific confidence, providing a solid foundation for any subsequent research, development, or regulatory activities involving this compound. The detailed protocols and interpretive logic presented in this guide serve as a robust template for the characterization of other complex small molecules.

References

-

Guideline on Analytical Method Validation. (2015). European Medicines Agency (EMA). [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

General Chapters <621> Chromatography and <197> Spectroscopic Identification Tests. United States Pharmacopeia (USP). [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

"spectroscopic data of 4-(3-Methylphenoxy)phenol"

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(3-Methylphenoxy)phenol

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(3-Methylphenoxy)phenol, a diaryl ether of significant interest in synthetic chemistry and materials science. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is paramount. This document outlines the foundational principles and detailed experimental protocols for acquiring and interpreting Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound. The narrative emphasizes the causal logic behind methodological choices and demonstrates how these techniques provide a self-validating system for structural elucidation.

Introduction: The Imperative for Spectroscopic Analysis

4-(3-Methylphenoxy)phenol belongs to the diaryl ether class of compounds, characterized by two aromatic rings linked by an oxygen atom. This structural motif is a cornerstone in the synthesis of polymers, agrochemicals, and pharmaceutical intermediates. The specific substitution pattern—a hydroxyl group at the 4-position and a methylphenoxy group at the 3-position—imparts distinct chemical properties that necessitate precise structural verification.

Spectroscopic techniques are the gold standard for such verification, offering a non-destructive window into the molecular architecture.

-

Infrared (IR) Spectroscopy identifies the functional groups present by probing their characteristic vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom.

-

Mass Spectrometry (MS) determines the molecular weight and provides clues to the structure through controlled fragmentation analysis.

This guide will dissect each method, providing not just the "how" but the "why," to empower researchers to confidently characterize 4-(3-Methylphenoxy)phenol and its analogues.

Molecular Structure and Predicted Spectroscopic Features

To interpret spectroscopic data, one must first understand the molecule's structure and its inherent symmetries.

Caption: Molecular structure of 4-(3-Methylphenoxy)phenol with atom numbering for NMR assignments.

Based on this structure, we can anticipate the following key features:

-

IR: A broad O-H stretch for the phenol, sharp aromatic C-H stretches, a strong C-O-C ether stretch, and C=C stretches from the aromatic rings.

-

¹H NMR: Signals corresponding to the phenolic proton, distinct aromatic protons on both rings, and a singlet for the methyl group protons. The asymmetry of the molecule means all aromatic protons should be chemically distinct.

-

¹³C NMR: A total of 13 unique carbon signals are expected (12 aromatic, 1 methyl), as there is no plane of symmetry bisecting both rings.

-

MS: A molecular ion peak corresponding to the exact mass of C₁₃H₁₂O₂.

Experimental Methodologies: A Framework for Reliable Data Acquisition

The quality of spectroscopic data is directly dependent on the rigor of the experimental procedure. The following protocols are designed to be self-validating by ensuring sample purity, instrument calibration, and appropriate parameter selection.

Caption: General experimental workflow for spectroscopic analysis.

Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Causality: The goal is to obtain a high-resolution spectrum of the solid or neat sample to observe vibrational modes, particularly the hydrogen-bonded O-H stretch, which is best seen in a condensed phase. The KBr pellet method is chosen to minimize interference from solvents.

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of dry 4-(3-Methylphenoxy)phenol with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Background Collection:

-

Ensure the sample compartment of the FT-IR spectrometer is empty and clean.

-

Run a background scan to record the spectrum of the ambient atmosphere (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place the KBr pellet in the sample holder.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Protocol for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: A deuterated solvent is required to avoid a large solvent signal overwhelming the analyte signals. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual signal. Tetramethylsilane (TMS) is added as an internal standard to provide a zero reference point for the chemical shift scale.[1]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical TMS signal.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a 90° pulse, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Switch to the carbon channel.

-

Acquire a proton-decoupled ¹³C spectrum. This involves a wider spectral width (~220 ppm) and a significantly larger number of scans to achieve adequate signal-to-noise, owing to the low natural abundance of ¹³C.

-

Protocol for Mass Spectrometry (MS)

-

Causality: Electron Ionization (EI) is chosen as the ionization method because it is a "hard" technique that induces reproducible fragmentation, creating a characteristic fingerprint for the molecule that can be compared to libraries. This fragmentation is essential for structural elucidation.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

-

Instrument Setup (GC-MS or Direct Infusion):

-

The sample can be introduced via a Gas Chromatograph (GC) for separation from any impurities or injected directly into the ion source.

-

For EI, the standard electron energy is set to 70 eV.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300 amu to ensure capture of the molecular ion and significant fragments.

-

Spectroscopic Data Analysis and Interpretation

Infrared (IR) Spectrum

The IR spectrum provides a direct readout of the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| ~3400-3200 | O-H stretch (phenol) | Broad, Strong | Indicates the presence of the hydroxyl group, broadened by hydrogen bonding. |

| ~3100-3000 | C-H stretch (aromatic) | Medium, Sharp | Confirms the presence of aromatic rings. |

| ~2920 | C-H stretch (methyl) | Weak | Corresponds to the -CH₃ group. |

| ~1600, ~1500 | C=C stretch (aromatic) | Strong to Medium | Characteristic skeletal vibrations of the benzene rings. |

| ~1240-1200 | C-O-C stretch (aryl ether) | Strong | A key signal confirming the diaryl ether linkage.[2] |

| ~1170 | C-O stretch (phenol) | Strong | Vibration of the C-O bond of the phenol. |

¹H NMR Spectrum (Predicted, 400 MHz, CDCl₃)

The ¹H NMR spectrum reveals the electronic environment of each proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30-6.80 | Multiplet (m) | 8H | Aromatic Protons | The complex multiplet arises from the 8 distinct aromatic protons. Protons on the phenolic ring will be influenced by the electron-donating -OH and -OAr groups, while protons on the cresol ring are affected by the -CH₃ and -OAr groups. |

| ~5.0-6.0 | Broad Singlet (br s) | 1H | Phenolic -OH | The chemical shift is variable and depends on concentration and solvent. It appears as a broad signal that can be exchanged with D₂O. |

| ~2.35 | Singlet (s) | 3H | -CH₃ | A sharp singlet, as there are no adjacent protons for coupling. Its position is characteristic of a methyl group on an aromatic ring.[3] |

¹³C NMR Spectrum (Predicted, 100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum shows one signal for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155-150 | Aromatic C-O | Carbons directly attached to oxygen are significantly deshielded and appear furthest downfield.[4] |

| ~140-110 | Aromatic C-H, C-C | The remaining 10 aromatic carbons appear in this region. Specific assignments require advanced 2D NMR techniques, but their presence confirms the carbon backbone. |

| ~21 | -CH₃ | The aliphatic methyl carbon is highly shielded and appears far upfield.[3] |

Mass Spectrum (Predicted, EI)

The mass spectrum provides the molecular weight and fragmentation pattern. The molecular formula is C₁₃H₁₂O₂, with a molecular weight of 200.23 g/mol .[5]

-

Molecular Ion (M⁺•): A strong peak is expected at m/z = 200.

-

Key Fragmentation: The ether linkage is a common site for fragmentation.

Caption: Predicted major fragmentation pathway for 4-(3-Methylphenoxy)phenol under EI conditions.

Conclusion: A Unified Model of Confirmation

The true power of spectroscopic analysis lies in the convergence of data. The IR spectrum confirms the presence of O-H, C-O-C, and aromatic C-H functionalities. The ¹H and ¹³C NMR spectra provide a precise count of the different types of protons and carbons and hint at their connectivity, consistent with the proposed structure. Finally, the mass spectrum confirms the exact molecular weight and shows fragmentation patterns—such as the cleavage of the ether bond—that are only possible with this specific arrangement of atoms. Together, these techniques form a robust, self-validating framework that allows for the unambiguous structural confirmation of 4-(3-Methylphenoxy)phenol, a critical step for any subsequent research or development application.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for 'Ipso-hydroxylation of arylboronic acids using a water-extract of rice straw ash (WERSA) as a sustainable base' [Supporting Information]. [Link]

-

PubChem. (n.d.). 4-(4-Methylphenoxy)phenol. National Center for Biotechnology Information. [Link]

Sources

- 1. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. youtube.com [youtube.com]

- 5. 4-(4-Methylphenoxy)phenol | C13H12O2 | CID 641440 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(3-Methylphenoxy)phenol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(3-Methylphenoxy)phenol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a thorough guide to spectral interpretation, underpinned by established scientific principles.

Introduction: The Structural Significance of 4-(3-Methylphenoxy)phenol and the Power of ¹H NMR

4-(3-Methylphenoxy)phenol is a diaryl ether, a structural motif present in a wide array of natural products and pharmacologically active compounds. The precise arrangement of substituents on the two aromatic rings is critical to its chemical and biological properties. ¹H NMR spectroscopy is an indispensable tool for confirming the isomeric purity and structural integrity of such molecules. It provides detailed information about the chemical environment of each proton, enabling unambiguous structural assignment.

This guide will systematically deconstruct the expected ¹H NMR spectrum of 4-(3-Methylphenoxy)phenol, offering a predictive framework that can be correlated with experimental data.

Predicted ¹H NMR Spectrum of 4-(3-Methylphenoxy)phenol

The ¹H NMR spectrum of 4-(3-Methylphenoxy)phenol is predicted to exhibit distinct signals corresponding to the aromatic protons on both phenyl rings, the phenolic hydroxyl proton, and the methyl group protons. The chemical shifts are influenced by the electronic effects of the substituents (hydroxyl, ether linkage, and methyl group) and the spin-spin coupling between adjacent protons.

Molecular Structure and Proton Labeling

To facilitate the discussion, the protons in 4-(3-Methylphenoxy)phenol are systematically labeled as shown in the diagram below.

Caption: Labeled structure of 4-(3-Methylphenoxy)phenol.

Predicted Chemical Shifts and Coupling Patterns

The predicted ¹H NMR spectral data are summarized in the table below. These values are estimated based on analogous compounds and established principles of NMR spectroscopy.[1][2][3]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-phenol (OH) | 4.5 - 5.5 | Singlet (broad) | - | 1H |

| H-A, H-A' | 6.8 - 7.0 | Doublet | ~8-9 | 2H |

| H-B, H-B' | 6.7 - 6.9 | Doublet | ~8-9 | 2H |

| H-D | 6.7 - 6.9 | Singlet or narrow multiplet | - | 1H |

| H-E | 7.1 - 7.3 | Triplet | ~8 | 1H |

| H-F | 6.8 - 7.0 | Doublet | ~8 | 1H |

| H-G | 6.7 - 6.9 | Doublet | ~8 | 1H |

| Methyl (CH₃) | 2.2 - 2.4 | Singlet | - | 3H |

Rationale for Predictions:

-

Phenolic OH: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It typically appears as a broad singlet and its position can vary.

-

Protons on the Phenol Ring (A, A', B, B'): The protons on the phenol ring form an AA'BB' system due to the ether linkage at the para position. Protons H-A and H-A' are ortho to the hydroxyl group, while H-B and H-B' are ortho to the ether oxygen. The electron-donating hydroxyl group and the ether oxygen will shield these protons, causing them to appear in the upfield region of the aromatic spectrum. They will appear as two distinct doublets.[2]

-

Protons on the Methyl-substituted Ring (D, E, F, G):

-

H-E: This proton is meta to both the ether oxygen and the methyl group and will appear as a triplet due to coupling with its two ortho neighbors. It is expected to be the most downfield proton on this ring.

-

H-D, H-F, H-G: These protons are ortho and para to the methyl group and ortho/meta to the ether linkage. Their chemical shifts will be similar and may result in a complex, overlapping multiplet. H-D, being between two substituents, might appear as a singlet or a narrowly split multiplet. H-F and H-G will likely appear as doublets or multiplets depending on the resolution.

-

-

Methyl Protons: The methyl group protons are attached to an aromatic ring and will appear as a singlet in the upfield region, typically around 2.3 ppm.[3]

Experimental Protocol for ¹H NMR Acquisition

The following is a generalized, yet robust, protocol for acquiring a high-quality ¹H NMR spectrum of 4-(3-Methylphenoxy)phenol.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.[8][9]

Workflow for NMR Sample Preparation:

Caption: Standard workflow for preparing a sample for ¹H NMR analysis.

Causality in Experimental Choices:

-

Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and the single residual solvent peak at ~7.26 ppm, which is unlikely to overlap with the signals of interest. Other deuterated solvents like acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.

-

Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is generally sufficient for a standard ¹H NMR experiment on a modern spectrometer.[9]

-

Filtration: Filtering the sample removes any particulate matter that can degrade the spectral resolution by causing magnetic field inhomogeneity.[8]

Spectrometer Setup and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer.

| Parameter | Value | Rationale |

| Spectrometer Frequency | 400 MHz | Higher field strength provides better signal dispersion and resolution. |

| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative ¹H NMR. |

| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise ratio with the recommended sample concentration.[9] |

| Relaxation Delay (D1) | 1-2 s | Allows for adequate relaxation of protons between scans. |

| Acquisition Time (AQ) | 3-4 s | Determines the digital resolution of the spectrum. |

| Spectral Width (SW) | 12-16 ppm | A standard range that encompasses most proton chemical shifts. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Experimental Workflow:

Caption: General workflow for acquiring a ¹H NMR spectrum.

Data Interpretation and Validation

Once the spectrum is acquired, the following steps are essential for accurate interpretation.

-

Chemical Shift Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integration Analysis: The area under each peak is proportional to the number of protons it represents.[10] The integration values should be normalized to a known number of protons, such as the three protons of the methyl group.

-

Coupling Constant Analysis: The splitting pattern (multiplicity) and the magnitude of the coupling constants (J-values) provide information about the connectivity of protons. For example, ortho-coupled protons on an aromatic ring typically have J-values of 7-9 Hz.

-

Structural Confirmation: The experimentally observed chemical shifts, multiplicities, coupling constants, and integrations should be compared with the predicted values to confirm the structure of 4-(3-Methylphenoxy)phenol.

Conclusion

This in-depth guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹H NMR spectrum of 4-(3-Methylphenoxy)phenol. By combining theoretical predictions with a robust experimental protocol, researchers can confidently utilize ¹H NMR spectroscopy for the structural verification of this and related diaryl ether compounds. The principles and methodologies outlined herein are fundamental to the application of NMR in modern chemical research and development.

References

-

1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3 - ResearchGate. Available at: [Link]

-

Supporting information for - The Royal Society of Chemistry. Available at: [Link]

-

4-(3-Phenylphenoxy)phenol | C18H14O2 | CID 57054497 - PubChem. Available at: [Link]

-

Safety Data Sheet: 4-Methoxyphenol - Carl ROTH. Available at: [Link]

-

The 1H-NMR experiment - Chemistry LibreTexts. Available at: [Link]

-

Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M - The Royal Society of Chemistry. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

NMR Chemical Shifts. Available at: [Link]

-

NMR Sample Preparation - Western University. Available at: [Link]

-

Lecture 13: Experimental Methods - Eugene E. Kwan. Available at: [Link]

-

4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol - ResearchGate. Available at: [Link]

-

Material Safety Data Sheet - 3-Methoxyphenol, 97% - Cole-Parmer. Available at: [Link]

-

Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers - University of Wyoming. Available at: [Link]

-

1-Methoxy-4-(4-methylphenoxy)benzene | C14H14O2 | CID 611840 - PubChem. Available at: [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Phenoxyphenol(831-82-3) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. carlroth.com [carlroth.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. uwyo.edu [uwyo.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the 13C NMR Analysis of 4-(3-Methylphenoxy)phenol

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-(3-Methylphenoxy)phenol. It is intended for researchers, scientists, and professionals in drug development who are utilizing NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the fundamental principles of 13C NMR, a detailed experimental protocol, and a thorough interpretation of the predicted spectrum of 4-(3-Methylphenoxy)phenol, grounded in established spectroscopic data and theoretical concepts.

Foundational Principles of 13C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule.[1][2] Unlike proton (¹H) NMR, which observes the hydrogen nuclei, 13C NMR focuses on the 13C isotope of carbon. Due to the low natural abundance of 13C (~1.1%), this technique is inherently less sensitive than ¹H NMR.[3] However, it offers a much wider range of chemical shifts (typically 0-220 ppm), which minimizes signal overlap and simplifies spectral interpretation.[2][3][4]

The chemical shift of a particular carbon atom is highly dependent on its local electronic environment. Electronegative atoms or groups attached to or near a carbon atom will deshield it, causing its resonance to appear at a higher chemical shift (downfield). Conversely, electron-donating groups will shield the carbon nucleus, resulting in a lower chemical shift (upfield).[5] In proton-decoupled 13C NMR spectra, which is the most common acquisition mode, each unique carbon atom in a molecule gives rise to a single sharp signal, simplifying the process of counting the number of non-equivalent carbons.[6][7]

Experimental Protocol for 13C NMR Analysis

The acquisition of a high-quality 13C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrumental parameters.

Sample Preparation

A self-validating protocol for sample preparation is crucial for obtaining reproducible and accurate results.

Materials:

-

4-(3-Methylphenoxy)phenol sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh approximately 50-100 mg of the 4-(3-Methylphenoxy)phenol sample.[8] A higher concentration is generally preferred for 13C NMR to achieve a good signal-to-noise ratio in a reasonable time, as 13C NMR is significantly less sensitive than 1H NMR.[9]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[10] The deuterium in the solvent provides a lock signal for the spectrometer, which is essential for maintaining a stable magnetic field.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

-

Homogenization: Thoroughly mix the solution using a vortex mixer to ensure complete dissolution and homogeneity. The presence of any undissolved particulate matter can degrade the quality of the NMR spectrum.

-

Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Instrumental Parameters

The following is a representative set of acquisition parameters for a standard 13C NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | Value | Rationale |

| Spectrometer Frequency | 100-150 MHz | Higher field strengths provide better signal dispersion and sensitivity. |

| Pulse Program | Standard 1D 13C with proton decoupling | To obtain a spectrum with single lines for each carbon. |

| Acquisition Time (AQ) | 1-2 seconds | Determines the resolution of the spectrum. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for the relaxation of the carbon nuclei between scans, crucial for accurate integration of quaternary carbons. |

| Number of Scans (NS) | 1024 or more | Due to the low sensitivity of 13C NMR, a larger number of scans is required to achieve an adequate signal-to-noise ratio. |

| Spectral Width (SW) | 0-220 ppm | To encompass the entire range of expected carbon chemical shifts. |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine analysis. |

Spectral Interpretation and Analysis of 4-(3-Methylphenoxy)phenol

The structure of 4-(3-Methylphenoxy)phenol contains two aromatic rings and a methyl group. Due to the lack of symmetry, all 13 carbon atoms are expected to be chemically non-equivalent, and therefore, the 13C NMR spectrum should exhibit 13 distinct signals.[7]

Predicted Chemical Shifts

The predicted chemical shifts for each carbon atom in 4-(3-Methylphenoxy)phenol are presented in the table below. These predictions are based on the analysis of substituent effects and comparison with known data for similar compounds such as phenol, 3-methylphenol, and 4-phenoxyphenol.[10][11][12]

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C1 | ~150-155 | Phenolic carbon, deshielded by the hydroxyl group. |

| C2, C6 | ~116-120 | Ortho to the hydroxyl group, shielded by its electron-donating effect. |

| C3, C5 | ~120-125 | Meta to the hydroxyl group and ortho to the ether linkage, influenced by both. |

| C4 | ~150-155 | Carbon bearing the ether linkage, deshielded by the oxygen atom. |

| C1' | ~157-160 | Carbon in the second ring attached to the ether oxygen, strongly deshielded. |

| C2' | ~115-120 | Ortho to the ether linkage. |

| C3' | ~139-142 | Carbon bearing the methyl group. |

| C4' | ~122-127 | Para to the ether linkage. |

| C5' | ~129-132 | Meta to the ether linkage. |

| C6' | ~112-117 | Ortho to the ether linkage. |

| -CH₃ | ~20-22 | Typical chemical shift for a methyl group on an aromatic ring.[11] |

Visualizing the Molecular Structure and Assignments

The following diagram illustrates the structure of 4-(3-Methylphenoxy)phenol with the carbon atoms numbered for clarity in the spectral assignment.

Figure 1. Molecular structure of 4-(3-Methylphenoxy)phenol with carbon numbering.

Advanced NMR Techniques for Structural Confirmation

While a standard proton-decoupled 13C NMR spectrum provides the number of unique carbons and their chemical shifts, more advanced techniques can be employed for unambiguous assignment and structural confirmation.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups.[13] A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are not observed in DEPT spectra. This would be invaluable in distinguishing the various CH carbons in the aromatic rings from the quaternary carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates each carbon atom with its directly attached proton(s). This provides a direct link between the ¹H and 13C spectra, greatly aiding in the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons.

The logical workflow for a comprehensive analysis would be:

Figure 2. Experimental workflow for complete structural elucidation.

Conclusion

The 13C NMR analysis of 4-(3-Methylphenoxy)phenol is a powerful method for confirming its chemical structure. By understanding the fundamental principles of 13C NMR and employing a systematic approach to spectral interpretation, researchers can confidently assign each carbon signal and verify the molecular architecture. The use of advanced NMR techniques like DEPT, HSQC, and HMBC provides a self-validating system for complete and unambiguous structural elucidation, which is paramount in the fields of chemical research and drug development.

References

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Fiveable. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. [Link]

-

ResearchGate. 13C-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

-

University of Regensburg. Applications of 13C NMR. [Link]

-

NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

University of Cambridge. NMR Sample Preparation. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

OpenOChem Learn. Primer on ¹³C NMR Spectroscopy. [Link]

-

Slideshare. C-13 NMR Spectroscopy. [Link]

-

The Royal Society of Chemistry. Supporting information for. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0313923). [Link]

-

Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 3. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C Applications [ch.ic.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. rsc.org [rsc.org]

- 12. 4-Phenoxyphenol(831-82-3) 13C NMR spectrum [chemicalbook.com]

- 13. bhu.ac.in [bhu.ac.in]

Mass Spectrometric Analysis of 4-(3-Methylphenoxy)phenol: A Technical Guide for Researchers